
Bis(tri-tert-butylphosphine)palladium(0)
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Overview
Description
Bis(tri-tert-butylphosphine)palladium(0) (C₂₄H₅₄P₂Pd, molecular weight: 511.06) is a zero-valent palladium complex featuring two bulky tri-tert-butylphosphine (P(t-Bu)₃) ligands. It is widely employed as a catalyst in cross-coupling reactions, including Suzuki-Miyaura couplings, Heck reactions, and reductive carbonylations of aryl halides . Its sterically demanding ligands confer exceptional stability under inert conditions, though it is highly sensitive to air, moisture, and light, necessitating storage at temperatures below 0°C in nitrogen or argon atmospheres .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(tri-tert-butylphosphine)palladium(0) can be synthesized by reacting a palladium precursor, such as [Pd(allyl)Cl]2, with tri-tert-butylphosphine in a suitable solvent like acetonitrile. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred for several hours, resulting in the formation of the desired palladium complex .
Industrial Production Methods
In industrial settings, the synthesis of bis(tri-tert-butylphosphoranyl)palladium involves similar reaction conditions but on a larger scale. The use of automated reactors and controlled environments ensures the consistent production of high-purity compounds. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from solvents like hexane .
Chemical Reactions Analysis
Cross-Coupling Reactions
Pd(t-Bu₃P)₂ excels in forming carbon-carbon bonds through cross-coupling reactions. Key applications include:
Suzuki-Miyaura Coupling
This reaction couples aryl halides with boronic acids to form biaryls. Pd(t-Bu₃P)₂ achieves high yields under mild conditions.
Substrates | Conditions | Yield | Reference |
---|---|---|---|
Aryl bromides + boronic acids | KOtBu, toluene, 80°C | 85–95% | |
Heteroaryl chlorides + boronic acids | Cs₂CO₃, dioxane, 100°C | 75–90% |
Stille Coupling
Pd(t-Bu₃P)₂ facilitates coupling between organostannanes and aryl halides, even with challenging substrates.
Substrates | Conditions | Yield | Reference |
---|---|---|---|
Aryl iodides + vinylstannanes | LiCl, THF, 60°C | 80–92% | |
Electron-deficient aryl bromides + stannanes | CuI additive, DMF, 100°C | 70–85% |
Negishi Coupling
The catalyst enables coupling of organozinc reagents with aryl halides, ideal for sterically hindered systems.
Substrates | Conditions | Yield | Reference |
---|---|---|---|
Aryl bromides + alkylzinc reagents | THF, 25°C | 88–95% | |
Vinyl chlorides + arylzinc reagents | LiCl, 50°C | 78–90% |
Heck Reaction
Pd(t-Bu₃P)₂ promotes coupling of aryl halides with alkenes to form substituted alkenes.
Substrates | Conditions | Yield | Reference |
---|---|---|---|
Aryl bromides + styrene | NaOAc, DMF, 120°C | 85–90% | |
Bromopyridines + acrylates | Et₃N, DMA, 100°C | 75–88% |
Reductive Carbonylation
Pd(t-Bu₃P)₂ catalyzes the reductive carbonylation of aryl halides to produce aldehydes or ketones.
Substrates | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Aryl iodides + CO + H₂ | Et₃N, MeOH, 80°C | Aldehydes | 70–82% | |
Bromoarenes + CO + H₂ | Pd(t-Bu₃P)₂, DMF, 100°C | Ketones | 65–75% |
Organolithium Cross-Coupling
Pd(t-Bu₃P)₂ mediates coupling between organolithium reagents and aryl halides, minimizing side reactions.
Substrates | Conditions | Yield | Reference |
---|---|---|---|
Aryl bromides + alkyllithium | THF, –78°C to 25°C | 90–95% | |
Heteroaryllithium + aryl bromides | Hexane, 0°C | 80–88% |
Sonogashira Coupling
The catalyst enables coupling of terminal alkynes with aryl halides under mild conditions.
Substrates | Conditions | Yield | Reference |
---|---|---|---|
Aryl iodides + phenylacetylene | CuI, Et₃N, 60°C | 85–92% | |
Bromoarenes + alkylalkynes | DABCO, DMF, 80°C | 75–83% |
Comparison with Other Catalysts
Pd(t-Bu₃P)₂ outperforms traditional catalysts like Pd(PPh₃)₄ due to its stability and ligand effects.
Catalyst | Reaction | Temperature Tolerance | Typical Yield | Reference |
---|---|---|---|---|
Pd(t-Bu₃P)₂ | Suzuki Coupling | Up to 150°C | 85–95% | |
Pd(PPh₃)₄ | Suzuki Coupling | ≤100°C | 60–75% | |
Pd(OAc)₂ | Heck Reaction | ≤120°C | 70–80% |
Mechanistic Insights
-
Oxidative Addition : Bulky ligands accelerate oxidative addition of aryl halides by stabilizing Pd(0) intermediates .
-
Reductive Elimination : Steric effects favor reductive elimination, enhancing reaction rates .
-
Thermal Stability : Ligands prevent Pd aggregation, enabling high-temperature applications .
Case Studies
-
Pharmaceutical Synthesis : Pd(t-Bu₃P)₂ enabled a 92% yield in coupling a bromopyridine with a boronic acid for a kinase inhibitor precursor .
-
Material Science : The catalyst achieved 88% yield in synthesizing a conjugated polymer for OLEDs via Stille coupling .
Limitations and Optimizations
-
Substrate Scope : Less effective with electron-rich aryl chlorides (yields drop to 50–60%) .
-
Additives : Copper(I) iodide or cesium carbonate often improve yields in challenging couplings .
Pd(t-Bu₃P)₂ is a cornerstone of modern organometallic catalysis, offering unmatched efficiency in cross-coupling, carbonylation, and organolithium reactions. Its robustness under harsh conditions and broad substrate compatibility make it indispensable in pharmaceuticals, materials science, and synthetic chemistry.
Scientific Research Applications
Cross-Coupling Reactions
Bis(tri-tert-butylphosphine)palladium(0) is particularly renowned for its role in various cross-coupling reactions, which include:
- Suzuki Coupling : This reaction involves the coupling of aryl or vinyl boronic acids with aryl halides. The use of Pd(t-Bu₃P)₂ has shown improved yields and selectivity compared to traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The bulky phosphine ligands reduce steric hindrance and enhance the catalyst's efficiency .
- Heck Reaction : In this reaction, alkenes are coupled with aryl halides in the presence of a base. Studies demonstrate that Pd(t-Bu₃P)₂ facilitates these reactions under milder conditions, leading to higher product yields .
- Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides. The use of bis(tri-tert-butylphosphine)palladium(0) has been reported to significantly enhance reaction rates and product formation compared to other palladium catalysts .
Carbon-Nitrogen Bond Formation
The compound is also effective in catalyzing reactions that form carbon-nitrogen bonds, such as:
- Amination Reactions : Pd(t-Bu₃P)₂ has been successfully employed in the direct amination of aryl halides with amines, yielding primary amines with high selectivity and efficiency .
Synthesis Techniques
The synthesis of bis(tri-tert-butylphosphine)palladium(0) typically involves reacting palladium sources with tri-tert-butylphosphine in suitable solvents like N,N-dimethylformamide. The reaction conditions can be optimized for yield and purity, making it accessible for industrial applications .
Case Study 1: Efficient Synthesis of Biologically Active Compounds
In a study published by Feringa et al., bis(tri-tert-butylphosphine)palladium(0) was utilized to synthesize biologically active compounds through cross-coupling reactions. The researchers reported that the catalyst enabled selective coupling under mild conditions, leading to high yields of desired products while minimizing side reactions .
Case Study 2: Development of New Materials
Research conducted at the Otto-Diels-Institut demonstrated the use of Pd(t-Bu₃P)₂ in synthesizing novel semiconducting polymers. The catalyst's ability to facilitate efficient carbon-carbon bond formation allowed for the construction of complex molecular architectures essential for advanced material applications .
Mechanism of Action
The mechanism of action of bis(tri-tert-butylphosphoranyl)palladium involves several key steps:
Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.
Transmetalation: The palladium-substrate complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.
Reductive Elimination: The new palladium complex undergoes reductive elimination, releasing the desired product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Properties :
- Melting Point : 258–272°C
- Solubility : Soluble in toluene and benzene; sparingly soluble in chloroform and acetone .
- Hazards : Causes skin, eye, and respiratory irritation (GHS hazard codes: H315, H319, H335) .
Comparison with Similar Palladium(0) Complexes
Structural and Ligand-Based Differences
The catalytic activity and stability of palladium(0) complexes are strongly influenced by ligand architecture. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Electronic Effects : Electron-rich tri-tert-butylphosphine enhances palladium's electron density, accelerating oxidative addition steps in cross-couplings .
Catalytic Performance
Reaction Scope and Efficiency
Notable Findings:
- Bis(tri-tert-butylphosphine)palladium(0) achieves >90% yields in reductive carbonylations of aryl iodides and bromides under mild CO pressure (3 bar) .
- Pd(PPh₃)₄ is less thermally stable, requiring lower temperatures for Suzuki couplings but with reduced efficiency .
Stability and Handling
Critical Notes:
Q & A
Basic Research Questions
Q. What are the critical handling and storage protocols for Bis(tri-tert-butylphosphine)palladium(0) to ensure catalytic integrity?
Bis(tri-tert-butylphosphine)palladium(0) is highly sensitive to air, moisture, and light, requiring storage under inert gas (argon or nitrogen) at temperatures between -20°C ( ) and 0–6°C ( ). Contradictions in recommended storage temperatures suggest researchers should empirically verify catalyst activity under their specific conditions. For handling:
- Use Schlenk-line techniques or gloveboxes for transfers.
- Pre-dry solvents (e.g., toluene, benzene) to <10 ppm H₂O.
- Avoid protic solvents (e.g., water, alcohols) due to decomposition risks .
Q. In which types of reactions is Bis(tri-tert-butylphosphine)palladium(0) most effective?
This catalyst excels in cross-coupling reactions , particularly Buchwald-Hartwig aminations and C–C bond formations. For example, it facilitates the coupling of 2-bromonaphthalene with morpholine in toluene at 2 mol% loading, achieving high yields (). Key advantages include:
- Enhanced stability from bulky tri-tert-butylphosphine ligands, reducing phosphine dissociation.
- Tolerance to strong bases (e.g., KOtBu) in aryl amination reactions .
Q. How does solvent choice impact the catalytic performance of Bis(tri-tert-butylphosphine)palladium(0)?
The catalyst is soluble in aromatic solvents (toluene, benzene) but decomposes in water and polar aprotic solvents like DMF ( ). For optimal activity:
- Prioritize toluene for reactions requiring high temperatures (>80°C).
- Avoid chlorinated solvents (e.g., CH₂Cl₂) due to potential ligand displacement.
- Pre-degas solvents to eliminate oxygen, which can oxidize Pd(0) to inactive Pd(II) species .
Advanced Research Questions
Q. How do steric effects from tri-tert-butylphosphine ligands influence substrate scope and reaction selectivity?
The bulky ligands create a sterically hindered environment , favoring:
- Monodentate coordination to Pd, accelerating oxidative addition in aryl halide activation.
- Selective coupling of sterically demanding substrates (e.g., ortho-substituted aryl halides).
However, this steric bulk may limit reactivity with electron-deficient substrates, requiring higher temperatures or longer reaction times. Comparative studies with less-hindered Pd catalysts (e.g., Pd(PPh₃)₄) are recommended to map steric thresholds .
Q. How can researchers resolve contradictions in reported catalytic activity across studies?
Discrepancies often arise from differences in pre-treatment (e.g., solvent drying, catalyst aging) or in situ decomposition . To mitigate:
- Characterize catalyst purity via chelometric titration (>98% purity recommended; ).
- Monitor reaction progress with in situ techniques (e.g., NMR, FTIR) to detect Pd black formation (indicative of decomposition).
- Compare turnover numbers (TONs) under standardized conditions (e.g., substrate/Pd ratio = 50:1) .
Q. What strategies optimize catalytic efficiency in large-scale syntheses using Bis(tri-tert-butylphosphine)palladium(0)?
For scale-up:
- Use high-boiling solvents (e.g., xylene) to maintain reaction temperatures >100°C without pressure.
- Introduce catalytic poisons (e.g., mercury drop tests) to confirm heterogeneous vs. homogeneous pathways.
- Optimize ligand:Pd ratios (typically 2:1) to prevent ligand excess from inhibiting substrate access to Pd centers .
Q. Contradiction Analysis and Methodological Recommendations
7. Conflicting Storage Recommendations: -20°C vs. 0–6°C
While advises -20°C , and suggest 0–6°C . This discrepancy may reflect batch-specific stability or varying impurity profiles. Researchers should:
- Conduct accelerated aging tests (e.g., store aliquots at both conditions, monitor activity weekly via model reactions).
- Use thermogravimetric analysis (TGA) to assess decomposition rates under different storage regimes .
8. Addressing Catalytic Decomposition During Reactions
Decomposition to Pd(0) aggregates ("Pd black") is common. Mitigation strategies include:
Properties
Molecular Formula |
C24H56P2Pd+2 |
---|---|
Molecular Weight |
513.1 g/mol |
IUPAC Name |
palladium;tritert-butylphosphanium |
InChI |
InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;/p+2 |
InChI Key |
MXQOYLRVSVOCQT-UHFFFAOYSA-P |
Canonical SMILES |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.[Pd] |
Origin of Product |
United States |
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